N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide
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Overview
Description
N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide is a complex organic compound with notable significance in various scientific fields. Its structural uniqueness and versatile properties make it a subject of interest in chemical synthesis and application research.
Mechanism of Action
Imidazole Compounds
The compound seems to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole Derivatives
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
2,4-Dichlorobenzyl Compounds
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide generally involves multiple steps:
Formation of the Ethanimidoyl Intermediate: The reaction begins with the creation of an ethanimidoyl group by reacting 2,4-dichlorobenzyl alcohol with ethylamine under dehydrating conditions.
Aromatic Substitution: The ethanimidoyl intermediate undergoes aromatic substitution with 4-hydroxyphenyl compound, facilitated by a strong base.
Introduction of the Adamantyl Group: The addition of the 2-phenyl-2-adamantyl acetamide fragment is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling strategy.
Industrial Production Methods
On an industrial scale, the production of this compound involves:
Bulk Reagents Preparation: Ensuring the availability of high-purity reactants.
Optimization of Reaction Conditions: Utilizing advanced techniques such as continuous flow reactors for better yield and efficiency.
Purification: Implementing methods like recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form oxides and other derivatives.
Reduction: Reduction reactions can break down the compound into simpler derivatives.
Substitution: Halogen exchange reactions are common, altering the dichlorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substituents: Various halides, strong acids, or bases, depending on the desired reaction.
Major Products
Depending on the reaction, the major products include halogen-substituted derivatives, various oxides, and simpler organic fragments.
Scientific Research Applications
Chemistry
Used extensively in organic synthesis as an intermediate for complex molecule construction. Its reactivity with various functional groups makes it a versatile tool.
Biology
Investigated for its potential interaction with biological membranes and proteins, influencing cell signaling pathways.
Medicine
Explored for its potential as a therapeutic agent due to its unique structure, which could allow it to interact with specific molecular targets in the body.
Industry
Used in the development of advanced materials, such as polymers with specific properties due to its rigid and bulky structure.
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and dichlorobenzyl-containing molecules. the specific combination of these groups in N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide provides it with unique properties, such as enhanced stability and specific binding affinities.
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Properties
IUPAC Name |
N-[4-[(Z)-N-[(2,4-dichlorophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34Cl2N2O2/c1-21(37-39-20-25-7-10-29(34)18-31(25)35)24-8-11-30(12-9-24)36-32(38)19-33(26-5-3-2-4-6-26)27-14-22-13-23(16-27)17-28(33)15-22/h2-12,18,22-23,27-28H,13-17,19-20H2,1H3,(H,36,38)/b37-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPWPUTWCRNFET-DBSPGSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)NC(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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